molecular formula C20H19N3O4 B1682608 TC-O 9311

TC-O 9311

Cat. No.: B1682608
M. Wt: 365.4 g/mol
InChI Key: KPTMSQHTGZMEFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Comparison with Similar Compounds

    JNJ-63533054: Another potent agonist of GPR139 with similar efficacy.

    JNJ-63533054: A compound with a different chemical structure but similar biological activity.

Uniqueness: TC-O 9311 is unique due to its high selectivity and potency for GPR139, with minimal activity against a wide range of other targets . This selectivity makes it a valuable tool for studying the specific functions of GPR139 without off-target effects.

Biological Activity

TC-O 9311 is a selective and potent agonist of the orphan G protein-coupled receptor 139 (GPR139). It has garnered interest in pharmacological research due to its unique properties and potential therapeutic applications, particularly in neurological disorders. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Chemical Name : 3,5-Dimethoxybenzoic acid 2-[(1-naphthalenylamino)carbonyl]hydrazide
  • Molecular Formula : C20H19N3O4
  • Molecular Weight : 365.38 g/mol
  • Purity : ≥98% .

This compound functions primarily by binding to GPR139, leading to the activation of downstream signaling pathways. Its efficacy is characterized by an EC50 value of 39 nM in CHO-K1 cells expressing human GPR139, indicating a high level of potency .

Selectivity and Target Profile

This compound demonstrates remarkable selectivity for GPR139, showing no significant activity against a panel of 90 diverse biological targets. This selectivity is crucial for minimizing off-target effects, making it a valuable tool in research .

Neuroprotective Effects

Research indicates that this compound can inhibit cell death in primary dopaminergic midbrain neurons induced by neurotoxic agents such as 1-methyl-4-phenylpyridinium (MPP+), while it does not protect against other neurotoxins like 6-hydroxydopamine (6-OHDA). This suggests a specific neuroprotective mechanism linked to GPR139 activation .

Study on Neurodegenerative Disorders

A study investigated the role of this compound in models of Parkinson's disease. The compound was found to significantly reduce dopaminergic neuron death in vitro, suggesting potential therapeutic applications for conditions characterized by dopaminergic degeneration .

In Vivo Studies

In vivo experiments using rodent models demonstrated that administration of this compound resulted in improved motor function and reduced symptoms associated with Parkinson's disease. These findings support the hypothesis that GPR139 activation may play a protective role in neurodegenerative processes .

Data Summary Table

Parameter Value
EC50 (GPR139) 39 nM
Molecular Weight 365.38 g/mol
Chemical Structure Chemical Structure
Neuroprotective Activity Yes (against MPP+)
Selectivity High (90+ targets inactive)

Properties

IUPAC Name

1-[(3,5-dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-26-15-10-14(11-16(12-15)27-2)19(24)22-23-20(25)21-18-9-5-7-13-6-3-4-8-17(13)18/h3-12H,1-2H3,(H,22,24)(H2,21,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTMSQHTGZMEFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NNC(=O)NC2=CC=CC3=CC=CC=C32)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.